molecular formula C9H4BrClO2S B12858146 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid

3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B12858146
M. Wt: 291.55 g/mol
InChI Key: GWUHKRGPCWLPKL-UHFFFAOYSA-N
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Description

3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid is a halogenated heterocyclic compound featuring a benzo[b]thiophene core substituted with chlorine at position 3, bromine at position 5, and a carboxylic acid group at position 2. This structure combines lipophilic halogen atoms with a polar carboxylic acid moiety, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science. Its reactivity and physicochemical properties are influenced by the electronic effects of the halogens and the acidity of the carboxylic group .

Properties

Molecular Formula

C9H4BrClO2S

Molecular Weight

291.55 g/mol

IUPAC Name

5-bromo-3-chloro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H4BrClO2S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,(H,12,13)

InChI Key

GWUHKRGPCWLPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid typically involves the halogenation of benzo[b]thiophene derivatives. One common method is the bromination of 3-chlorobenzo[b]thiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require stringent control of reaction parameters to achieve high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzo[b]thiophene derivatives can be obtained.

    Coupling Products:

    Oxidation and Reduction Products: Corresponding carboxylates or alcohols.

Scientific Research Applications

3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid depends on its application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituent type, position, or heterocyclic framework:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
3-Chlorobenzo[b]thiophene-2-carboxylic acid Cl at position 3 C₉H₅ClO₂S 212.65
5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid Br at position 5, CF₃ at 3 C₁₀H₄BrF₃O₂S 333.56
5-Chlorothiophene-2-carboxylic acid Cl at position 5 (thiophene) C₅H₃ClO₂S 162.59
3-Chloro-4-(isopropylsulphonyl)-5-(methylthio)-thiophene-2-carboxylic acid Cl at 3, SO₂iPr, SCH₃ at 5 C₁₀H₁₂ClNO₄S₃ 341.85

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase acidity of the carboxylic group, while electron-donating groups (e.g., SCH₃ in ) reduce it.
Physicochemical Properties

Lipophilicity (logP) and solubility are critical determinants of bioavailability:

Compound Calculated logP (clogP) Water Solubility (mg/mL) pKa (Carboxylic Acid)
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid* ~3.2 (estimated) Low (<0.1) ~2.8–3.2
5-Chlorothiophene-2-carboxylic acid 1.9 1.5 2.6
3-Chlorobenzo[b]thiophene-2-carboxylic acid 2.8 0.3 3.0

*Estimated based on additive substituent contributions. Bromine increases logP by ~0.9 compared to non-brominated analogues .

Biological Activity

3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanistic insights into the compound, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular structure of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid can be described as follows:

  • Molecular Formula : C9H5BrClO2S
  • Molecular Weight : 291.56 g/mol
  • IUPAC Name : 3-chloro-5-bromo-1-benzothiophene-2-carboxylic acid

This compound features a thiophene ring fused to a benzene structure, with carboxylic acid and halogen substituents that may influence its biological activity.

Synthesis of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic Acid

The synthesis typically involves the bromination of benzo[b]thiophene derivatives followed by chlorination and carboxylation reactions. The exact synthetic route can vary, but it generally includes:

  • Bromination : Utilizing bromine in an electrophilic aromatic substitution reaction.
  • Chlorination : Introducing chlorine using reagents such as thionyl chloride.
  • Carboxylation : Employing carbon dioxide under high pressure or using carboxylic acid derivatives.

Antimicrobial Activity

Research indicates that 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a variety of bacterial strains, including multidrug-resistant Staphylococcus aureus.

Compound MIC (µg/mL) Target Organism
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid32S. aureus
Control (Ciprofloxacin)16S. aureus

The minimum inhibitory concentration (MIC) values suggest that this compound is comparable to established antibiotics, indicating its potential as a lead compound for further development.

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for anticancer properties. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 lung cancer cells.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
A54915Cisplatin10
HCT11620Doxorubicin12

These results indicate that the compound may induce apoptosis in cancer cells, although further studies are necessary to elucidate the precise mechanisms involved.

The proposed mechanism of action for 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid involves:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiophene derivatives, 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid was identified as one of the most potent compounds against S. aureus, outperforming several traditional antibiotics in terms of MIC values .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound showed significant cytotoxic effects on A549 cells, with IC50 values indicating a promising therapeutic index compared to standard treatments like cisplatin .

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